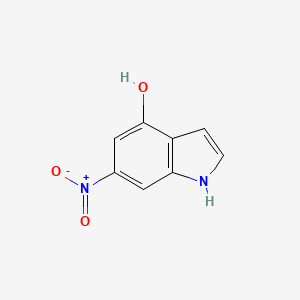

6-nitro-1H-indol-4-ol

Vue d'ensemble

Description

“6-nitro-1H-indol-4-ol” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles .Molecular Structure Analysis

The molecular formula of “6-nitro-1H-indol-4-ol” is C8H6N2O2 . The molecular weight is 162.1454 .Chemical Reactions Analysis

Indole derivatives possess a wide spectrum of biological activities . For example, the indole moiety is present in the amino acid tryptophan, plant growth hormone indole-3-acetic acid, and 3-(2-aminoethyl)-1H-indol-5-ol (serotonin), which is one of the key neurotransmitters .Applications De Recherche Scientifique

Synthesis of Tryptamine Precursors :

- The synthesis of 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanals, a type of tryptamine precursor, is of significant interest for pharmaceutical and biological research. These precursors are synthesized through Michael addition of aliphatic aldehydes to indolylnitroalkenes using organocatalysts. This method provides optically pure derivatives with high yield and selectivity, which are useful in synthesizing tryptamine and other active molecules (Chen et al., 2013).

Derivation from 2,4,6-Trinitrotoluene (TNT) :

- Research has demonstrated the synthesis of 6-nitro-4-sulfanyl-1H-indoles from TNT. This involves a nucleophilic substitution reaction followed by transformation into enamines and then into indoles using the Batcho–Leimgruber synthetic protocol. This pathway highlights the versatility of nitro-1H-indol compounds in chemical synthesis (Rozhkov, 2014).

Nitration and Functionalization of Indoles :

- Research on the nitration of indoles, including compounds like 6-nitro-1H-indol-4-ol, focuses on achieving specific substitutions on the indole framework. These nitration reactions are crucial for creating compounds with potential biological activity and for further chemical transformations (Yudin et al., 1974).

Synthesis of Fused Indoles :

- Studies have shown the synthesis of various derivatives of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles, demonstrating the utility of nitro-indole compounds in creating fused indole structures. These compounds are valuable as building blocks for further chemical manipulations and synthesis of complex molecules (Somei et al., 2014).

Applications in Catalytic Reactions :

- Catalytic reactions involving indoles, including nitro-substituted variants, are of considerable interest. These reactions are important for the synthesis of complex organic compounds, including pharmaceuticals and natural products. The versatility of nitro-indoles in these reactions underscores their importance in organic chemistry (Cacchi & Fabrizi, 2005).

Antimicrobial and Antiproliferative Properties :

- Research into heterocycles derived from nitroindole-2-carbohydrazides, including 6-nitro-1H-indoles, has revealed their potential antimicrobial, anti-inflammatory, and antiproliferative activities. These properties highlight the potential of nitro-indoles in therapeutic applications (Narayana et al., 2009).

Safety And Hazards

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century . There are still limitations on the chemical space which is easily accessible; this can be readily observed by comparison of the naturally occurring indole drugs with their synthetic counterparts . Therefore, there is still room for improvement in the field of indole synthesis .

Propriétés

IUPAC Name |

6-nitro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5(10(12)13)3-7-6(8)1-2-9-7/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCZTHNTMMDCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646347 | |

| Record name | 6-Nitro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-1H-indol-4-ol | |

CAS RN |

885520-71-8 | |

| Record name | 6-Nitro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

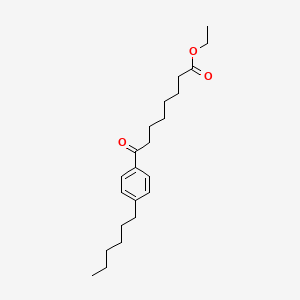

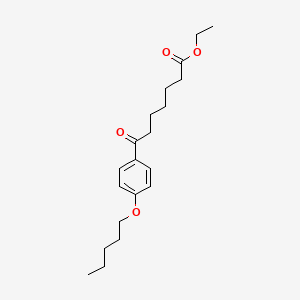

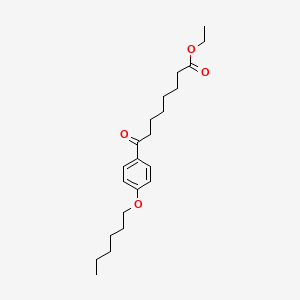

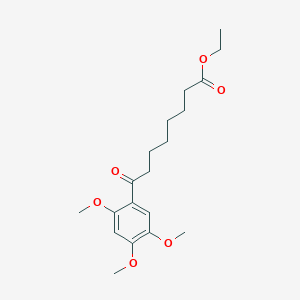

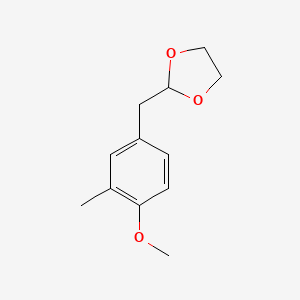

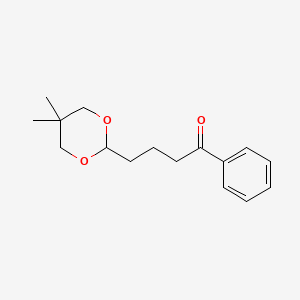

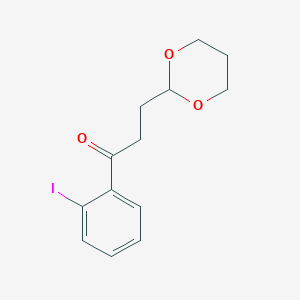

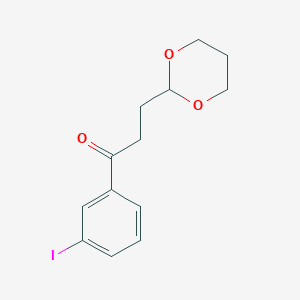

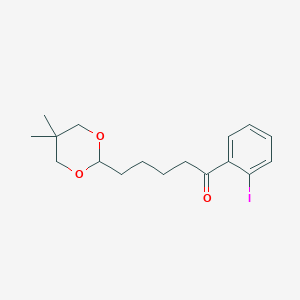

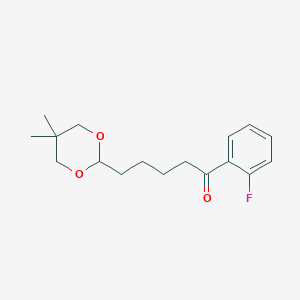

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

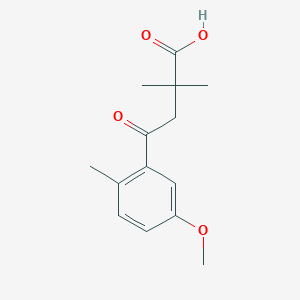

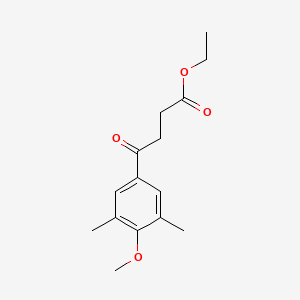

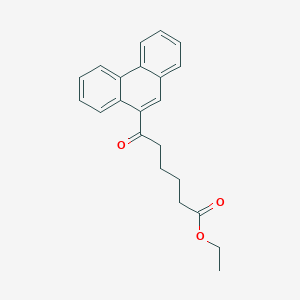

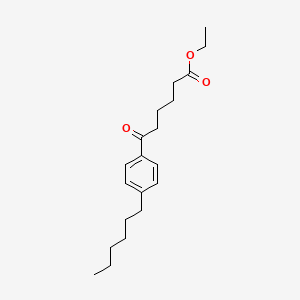

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.